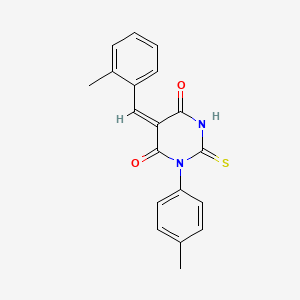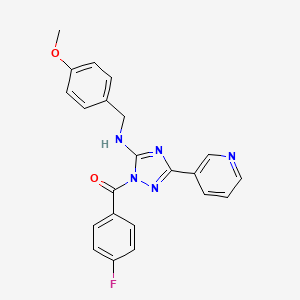![molecular formula C19H21FN4 B5113575 (3-{3-[3-(3-fluoro-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine](/img/structure/B5113575.png)
(3-{3-[3-(3-fluoro-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-{3-[3-(3-fluoro-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine, also known as compound A, is a novel small molecule compound that has gained attention in the scientific community due to its potential applications in drug development.
Scientific Research Applications
Compound A has been studied for its potential applications in drug development, particularly in the treatment of cancer and inflammatory diseases. It has been shown to inhibit the activity of several enzymes and pathways that are involved in these diseases, including phosphodiesterase 4 (PDE4), nuclear factor kappa B (NF-κB), and mitogen-activated protein kinase (MAPK).
Mechanism of Action
Compound A exerts its effects by binding to the active site of PDE4, which is an enzyme that plays a key role in the regulation of inflammation. By inhibiting PDE4 activity, (3-{3-[3-(3-fluoro-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine A reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, (3-{3-[3-(3-fluoro-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine A has been shown to inhibit the activity of NF-κB and MAPK, which are also involved in the regulation of inflammation.
Biochemical and Physiological Effects
In vitro studies have shown that (3-{3-[3-(3-fluoro-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine A inhibits the production of pro-inflammatory cytokines and chemokines, including interleukin-1β (IL-1β), tumor necrosis factor alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). In vivo studies have demonstrated that (3-{3-[3-(3-fluoro-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine A reduces inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and asthma.
Advantages and Limitations for Lab Experiments
One advantage of using (3-{3-[3-(3-fluoro-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine A in lab experiments is its specificity for PDE4, which allows for targeted inhibition of this enzyme without affecting other pathways. Additionally, (3-{3-[3-(3-fluoro-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine A has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of using (3-{3-[3-(3-fluoro-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine A is its potential for off-target effects, as it may also inhibit other enzymes or pathways that are not directly involved in the disease being studied.
Future Directions
There are several future directions for the study of (3-{3-[3-(3-fluoro-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine A. One area of interest is the development of more potent and selective PDE4 inhibitors based on the structure of (3-{3-[3-(3-fluoro-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine A. Another area of interest is the investigation of the role of (3-{3-[3-(3-fluoro-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine A in the regulation of other pathways and diseases, such as neuroinflammation and cancer. Additionally, the use of (3-{3-[3-(3-fluoro-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine A in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Synthesis Methods
Compound A can be synthesized using a multistep approach that involves the reaction of 3-(3-fluoro-2-pyridinyl)benzaldehyde with 3-bromo-1-(dimethylamino)propan-2-ol in the presence of a base, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The final product is obtained by quaternization of the tertiary amine with methyl iodide.
properties
IUPAC Name |
3-[3-[3-(3-fluoropyridin-2-yl)phenyl]pyrazol-1-yl]-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4/c1-23(2)11-5-12-24-13-9-18(22-24)15-6-3-7-16(14-15)19-17(20)8-4-10-21-19/h3-4,6-10,13-14H,5,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLHDRZKMLOMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=CC(=N1)C2=CC(=CC=C2)C3=C(C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-[3-(3-fluoropyridin-2-yl)phenyl]pyrazol-1-yl]-N,N-dimethylpropan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-chlorophenyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B5113503.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5113525.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5113528.png)
![N-cyclopropyl-N'-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5113536.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5113537.png)
![1-[(4-methyl-3-nitrophenyl)sulfonyl]indoline](/img/structure/B5113544.png)

![7-(cyclohexylamino)-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5113559.png)
![3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5113567.png)
![2-[(4-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5113568.png)



